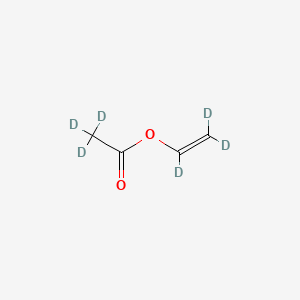![molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6](/img/structure/B575096.png)
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a structurally unique compound that contains two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring with significant angle strain, making it highly reactive . The compound also contains an ester functional group .
Synthesis Analysis
The synthesis of cyclopropane structures often involves the reaction of carbenes with alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . The highly reactive nature of carbenes leads to very fast reactions, with the rate-determining step generally being carbene formation .Molecular Structure Analysis
The molecular structure of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is characterized by two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring, which is inherently highly strained . This strain allows cyclopropane to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
Cyclopropane compounds, due to their high strain, are very reactive and interesting synthetic targets . They can participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Orientations Futures
Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes, which are structurally similar to Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions . This suggests that there could be future research directions exploring the diverse chemistry that Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can access, its value as a synthetic precursor to cyclobutanes and azetidines, and its potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
ethyl 1-cyclopropylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVQGYUFNNBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hexenoicacid,6-amino-2-(methylamino)-,[S-(E)]-(9CI)](/img/no-structure.png)
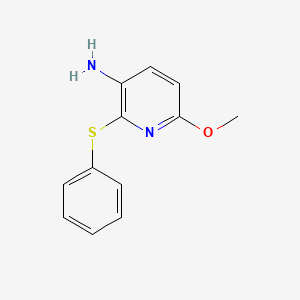
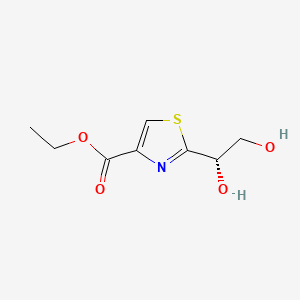
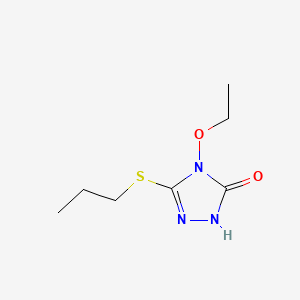
![N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide](/img/structure/B575023.png)
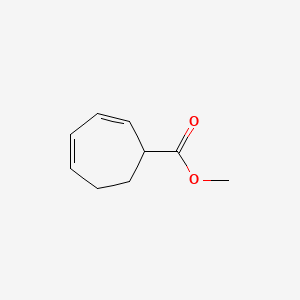
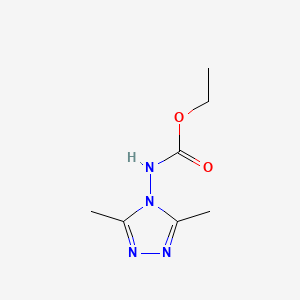
![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)
